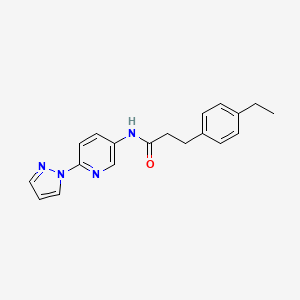![molecular formula C12H16N4O B7495775 N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7495775.png)
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is a pyrazolo[3,4-b]pyridine derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide involves the inhibition of certain enzymes, as mentioned earlier. It has been reported to bind to the ATP-binding site of these enzymes, thereby preventing their activity. This leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide in lab experiments is its specificity towards certain enzymes. This makes it a useful tool for studying the functions of these enzymes. However, one of the limitations is its potential toxicity towards normal cells. Therefore, careful dose optimization is required to minimize toxicity.
Future Directions
There are several future directions for the study of N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide. One direction is the development of new drugs targeting the enzymes inhibited by this compound. Another direction is the study of its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, the optimization of its synthesis method and the study of its structure-activity relationship could lead to the development of more potent compounds.
Conclusion
In conclusion, N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide is a compound that has gained interest in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of new drugs and a better understanding of its potential applications.
Synthesis Methods
The synthesis of N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been reported in various research studies. One of the methods involves the reaction of 4,5-dichloropyrazole with 2-(1-propylpiperidin-4-yl)acetonitrile in the presence of a base. Another method involves the reaction of 4,5-dichloropyrazole with 2-(1-propylpiperidin-4-yl)acetic acid in the presence of a coupling agent. These methods have been optimized to obtain high yields of the compound.
Scientific Research Applications
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide has been studied for its potential applications in scientific research. It has been reported to have inhibitory effects on certain enzymes, such as protein kinase B (Akt) and cyclin-dependent kinase 2 (CDK2). This makes it a potential candidate for the development of new drugs targeting these enzymes. It has also been studied for its potential anticancer properties.
properties
IUPAC Name |
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-4-11(17)15-10-5-9-6-14-16(8(2)3)12(9)13-7-10/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHAAHBCZYXBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C2C(=C1)C=NN2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)

![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)





![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)

![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)
![Ethyl 6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7495789.png)

![4-{[(3-Acetylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B7495806.png)